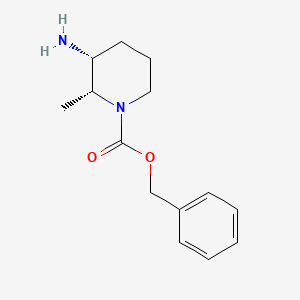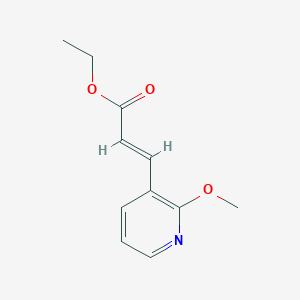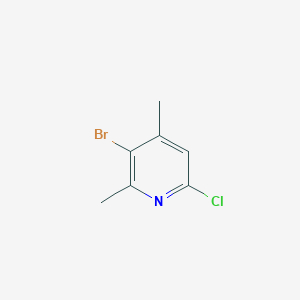
3-溴-6-氯-2,4-二甲基吡啶
描述
The compound 3-Bromo-6-chloro-2,4-dimethylpyridine is a halogenated pyridine derivative, which is a class of compounds known for their interesting chemical and physical properties. These compounds often serve as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials. The presence of bromine and chlorine atoms on the pyridine ring can significantly influence the reactivity and interaction of the molecule with other chemical species .
Synthesis Analysis
The synthesis of halogenated pyridines typically involves the substitution of hydrogen atoms on the pyridine ring with halogen atoms. For example, the synthesis of dibrominated pyridine derivatives can be achieved through bromination reactions in the presence of a suitable catalyst or reagent, as seen in the preparation of [3,5-dibromo-2-amino-4,6-dimethylpyridinium] salts . Similarly, the synthesis of bromo-chloro pyridine derivatives may involve halogenation reactions under controlled conditions to ensure the selective introduction of bromine and chlorine atoms at specific positions on the pyridine ring .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of a pyridine ring with halogen atoms attached to it. The position and nature of these substituents can lead to variations in the molecular geometry and crystal packing. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine shows intermolecular hydrogen bonding and π-π interactions, which are common features in the solid-state structures of halogenated pyridines . The molecular conformation of these compounds can be influenced by the type of halogen substituents and their positions on the pyridine ring .
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, primarily due to the reactivity of the halogen atoms. These reactions include nucleophilic substitution, where the halogen atom is replaced by another nucleophile, and coupling reactions, where the halogen acts as a leaving group to form new carbon-carbon or carbon-heteroatom bonds. The presence of multiple halogens and substituents can lead to a range of possible reaction pathways and products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-chloro-2,4-dimethylpyridine are influenced by the presence of bromine and chlorine atoms. These halogens can increase the density and molecular weight of the compound compared to unsubstituted pyridine. The halogen atoms also affect the boiling and melting points, solubility, and stability of the compound. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also altered, which can be studied using computational methods like density functional theory (DFT) . Additionally, the vibrational spectra, including IR and Raman, can provide insights into the bonding and structure of the molecule .
科学研究应用
Structural and Spectroscopic Studies
3-Bromo-6-chloro-2,4-dimethylpyridine and its derivatives have been extensively studied for their structural and spectroscopic properties. Research by Hanuza et al. (1997) on similar compounds, 3-bromo-5-hydroxy-2,6-dimethylpyridine and 3-chloro-5-hydroxy-2,6-dimethylpyridine, demonstrated unique molecular conformations and strong hydrogen bonding, offering insights into their crystal structures and vibrational features (Hanuza et al., 1997). Another study by Hanuza et al. (1997) on similar compounds (3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide) revealed attractive intermolecular interactions, showcasing their potential in material science applications (Hanuza et al., 1997).
Chemical Reactions and Synthesis
The compound and its variants have been a subject of interest in chemical synthesis and reactions. L. V. D. Does and H. J. Hertog (2010) explored the amination of alkyl substituted halogenopyridines, providing valuable information on the reactivity and derivatives of similar compounds (L. V. D. Does & H. J. Hertog, 2010). Kiyoshi Matsumoto et al. (1978) investigated the high-pressure reaction of 2-halogenopyridines, including variants similar to 3-bromo-6-chloro-2,4-dimethylpyridine, with dimethyl acetylenedicarboxylate, revealing new possibilities for high-pressure chemistry (Kiyoshi Matsumoto et al., 1978).
Antioxidant Properties
Research by M. Wijtmans et al. (2004) on 6-substituted-2,4-dimethyl-3-pyridinols, which are closely related to 3-bromo-6-chloro-2,4-dimethylpyridine, uncovered their potential as antioxidants, indicating their significance in the field of medicinal chemistry (M. Wijtmans et al., 2004).
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
属性
IUPAC Name |
3-bromo-6-chloro-2,4-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWYUKKERVLNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856113 | |
| Record name | 3-Bromo-6-chloro-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2,4-dimethylpyridine | |
CAS RN |
918145-29-6 | |
| Record name | 3-Bromo-6-chloro-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


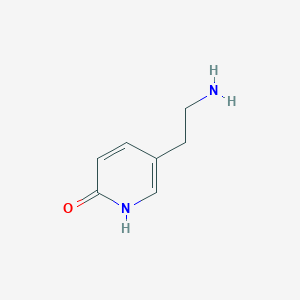
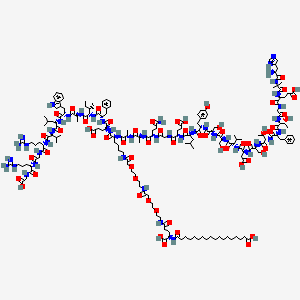
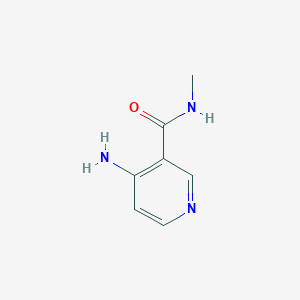
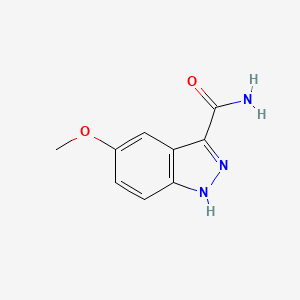
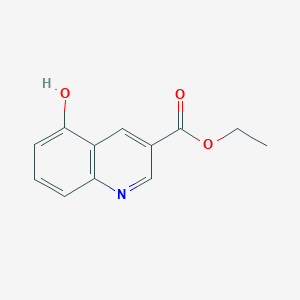
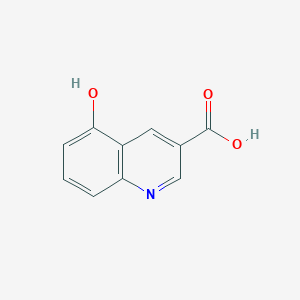
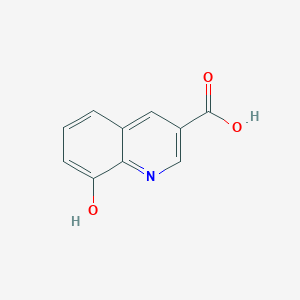
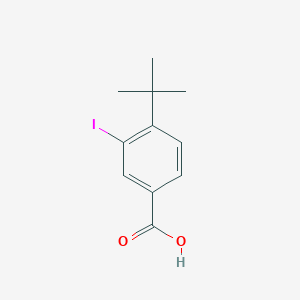
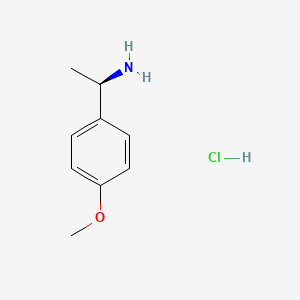
![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)
![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)
![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)
